

Antitumor agent-80 solubility and preparation for experiments

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Compound of Interest

Compound Name: Antitumor agent-80

Cat. No.: B15581241

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Application Notes and Protocols: Antitumor Agent-80

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Introduction

Antitumor agent-80 is a potent and selective, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide range of human cancers makes it a key target for therapeutic intervention.[1][2] **Antitumor agent-80** acts as an ATP-competitive inhibitor of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3] This action blocks the recruitment and activation of downstream effectors like the serine/threonine kinase Akt, leading to the inhibition of tumor cell growth and survival.[1] These application notes provide detailed protocols for the solubilization and preparation of **Antitumor agent-80** for both in vitro and in vivo preclinical research.

Physicochemical and Potency Data

Quantitative data for **Antitumor agent-80**, based on the well-characterized PI3K inhibitor Pictilisib (GDC-0941), are summarized below for ease of reference in experimental design.

Table 1: Physicochemical Properties and Solubility

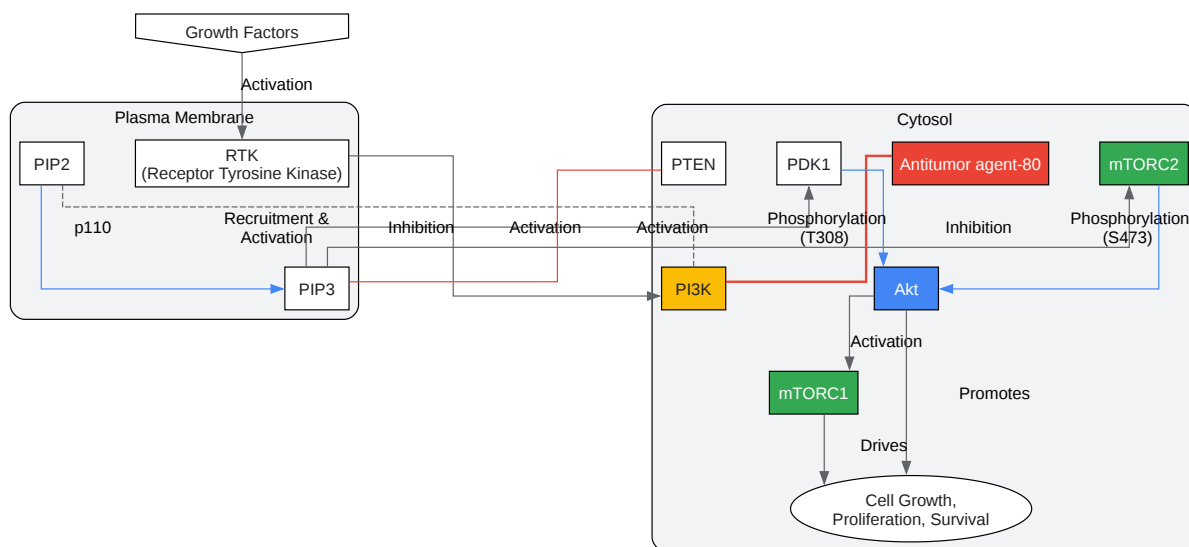
Property	Value	Source
Molecular Weight	513.64 g/mol	[2]
Appearance	Crystalline solid	N/A
Solubility in DMSO	≥ 40 mg/mL (~78 mM)	[4]
Solubility in Ethanol	Insoluble (<1 mg/mL)	[5]
Solubility in Water	Insoluble (<1 mg/mL)	[5]

Table 2: In Vitro Potency and Cellular Activity

Parameter	Target / Cell Line	IC50 / GI50 Value	Source
Enzymatic IC50	PI3Kα	3 nM	[1][2]
PI3Kδ	3 nM	[1][2]	
PI3Kβ	33 nM	[1][2]	
PI3Kγ	75 nM	[1][2]	
Cellular pAkt (S473) Inhibition IC50	MDA-MB-361	28 nM	[2]
PC3	37 nM	[2]	
U87MG	46 nM	[2]	
Cell Growth Inhibition GI50	A2780 (Ovarian)	0.14 μM	[2]
PC3 (Prostate)	0.28 μM	[2]	
MDA-MB-361 (Breast)	0.72 μM	[2]	
U87MG (Glioblastoma)	0.95 μM	[2]	

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

Antitumor agent-80 inhibits PI3K, a central node in a signaling cascade that promotes cancer cell survival and proliferation. The diagram below illustrates the pathway and the point of inhibition.



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PI3K Signaling Pathway and Inhibition by **Antitumor agent-80**.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for In Vitro Use

Objective: To prepare a high-concentration stock solution of **Antitumor agent-80** for subsequent dilution in cell culture media.

Materials:

- **Antitumor agent-80** powder (MW: 513.64 g/mol)
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, or 50 mL)
- Calibrated analytical balance
- Vortex mixer and/or sonicator

Methodology:

- **Weighing:** Tare a sterile polypropylene tube on a calibrated analytical balance. Carefully weigh the desired amount of **Antitumor agent-80** powder into the tube.
- **Solvent Addition:** Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO using the formula: $\text{Volume (L)} = \frac{\text{Mass (g)}}{(\text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)})}$
- Add the calculated volume of high-purity DMSO to the tube containing the powder.
- **Dissolution:** Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5] Visually inspect for complete dissolution. The solubility in DMSO is high (≥ 78 mM), so a clear solution should be achievable.[4]
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-

term (weeks) or -80°C for long-term (months) storage.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Objective: To dilute the DMSO stock solution into cell culture medium for treating cells in proliferation, apoptosis, or signaling assays.

Materials:

- 10 mM **Antitumor agent-80** stock solution in DMSO
- Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for the cell line.
- Sterile serological pipettes and pipette tips.

Methodology:

- Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
 - Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
 - Example Dilution for 10 μ M: To prepare a 10 μ M working solution, dilute the 10 mM stock 1:1000 in culture medium (e.g., add 1 μ L of 10 mM stock to 999 μ L of medium).
- Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the highest concentration of the test agent.
- Application to Cells: Immediately add the prepared working solutions (or vehicle control) to the cells. For example, in a 96-well plate format, a common procedure is to add 100 μ L of a 2X final concentration drug solution to 100 μ L of medium already in the well.

Protocol 3: Preparation of Formulation for In Vivo Animal Studies (Oral Gavage)

Objective: To prepare a homogenous and stable formulation of **Antitumor agent-80** suitable for oral administration in rodent models.

Materials:

- **Antitumor agent-80** powder
- Dimethyl Sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween® 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or Water for Injection (WFI)
- Sterile glass vials
- Magnetic stirrer and stir bar
- Sonicator

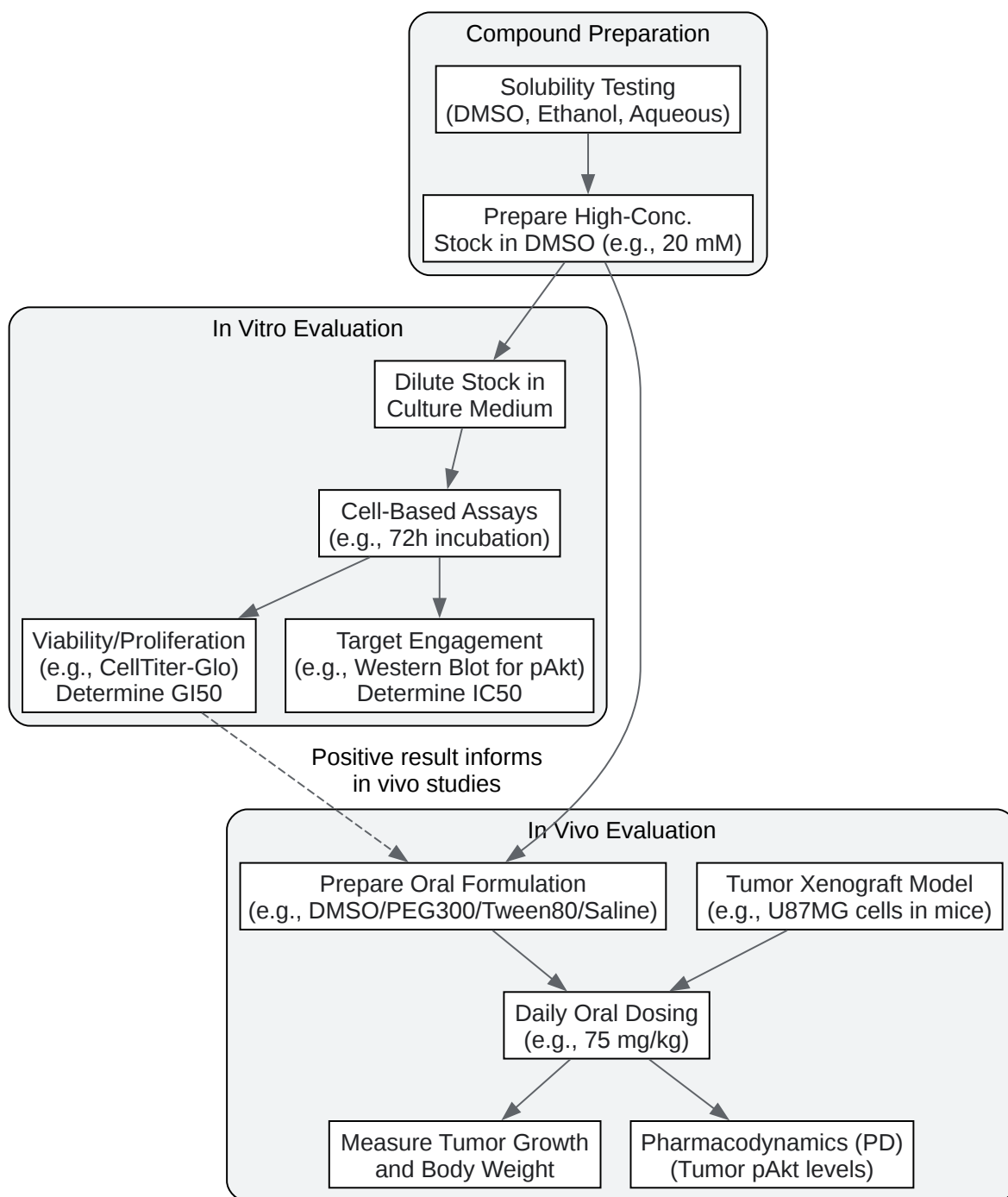
Methodology: This protocol describes the preparation of a common vehicle formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.^{[5][6]} This vehicle is effective for solubilizing hydrophobic compounds for oral dosing.

- Vehicle Preparation: In a sterile glass vial, prepare the vehicle by adding the components sequentially while stirring.
 - Add 40% of the final volume as PEG300.
 - Add 5% of the final volume as Tween 80.
 - Add 10% of the final volume as DMSO.
 - Mix thoroughly until a clear, homogenous solution is formed.

- Drug Dissolution: Weigh the required amount of **Antitumor agent-80** powder and add it to the premixed vehicle (DMSO/PEG300/Tween 80). Vortex or sonicate until the compound is fully dissolved. A clear solution should be obtained.
- Final Formulation: Slowly add the final 45% of the volume as sterile saline or WFI to the drug-vehicle mixture while stirring continuously. The final formulation should be a clear, homogenous solution.
 - Note: If precipitation occurs upon addition of the aqueous component, gentle warming or sonication may be required. It is crucial to ensure the final formulation is a clear solution before administration.
- Dosing and Administration:
 - The typical oral dose in mouse xenograft models ranges from 50 mg/kg to 150 mg/kg, administered once daily.[\[2\]](#)[\[7\]](#)[\[8\]](#)
 - Calculate the required volume for each animal based on its body weight and the final concentration of the drug in the formulation.
 - Administer the formulation via oral gavage. Prepare the formulation fresh daily if stability is a concern.

Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical assessment of **Antitumor agent-80**, from initial compound handling to in vivo efficacy studies.



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References

- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pictilisib | C₂₃H₂₇N₇O₃S₂ | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Frontiers | Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway [frontiersin.org]
- 8. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antitumor agent-80 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581241#antitumor-agent-80-solubility-and-preparation-for-experiments]

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